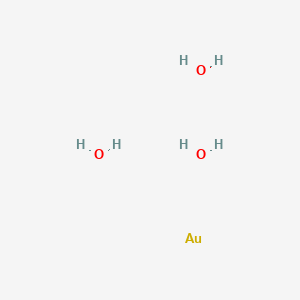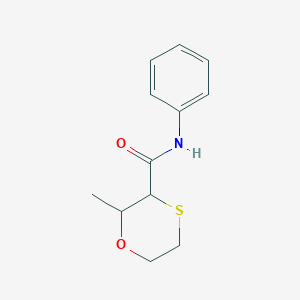![molecular formula C10H18N2O4 B13399951 Octahydro-2H-pyrido[1,2-a]pyrazine oxalate](/img/structure/B13399951.png)
Octahydro-2H-pyrido[1,2-a]pyrazine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Octahydro-2H-pyrido[1,2-a]pyrazine oxalate is a heterocyclic compound that features a fused ring system containing nitrogen atoms. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The oxalate salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Octahydro-2H-pyrido[1,2-a]pyrazine oxalate typically involves the cyclization of appropriate precursors. One common method includes the condensation of 1,2-diamines with 1,2-diketones in the presence of a catalyst such as potassium tert-butoxide in aqueous methanol . This reaction proceeds at room temperature and does not require expensive catalysts or high temperatures, making it an efficient and cost-effective method.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, can further enhance the sustainability of the production method .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Octahydro-2H-pyrido[1,2-a]pyrazine oxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield amines or alcohols .
Applications De Recherche Scientifique
(S)-Octahydro-2H-pyrido[1,2-a]pyrazine oxalate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Mécanisme D'action
The mechanism of action of (S)-Octahydro-2H-pyrido[1,2-a]pyrazine oxalate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and the functional groups present on the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[1,5-a]pyrazine-4(5H)-one: Known for its antiproliferative effects on cancer cells.
2(1H)-Pyrazinones: Found in various natural products and used in drug design.
Uniqueness
(S)-Octahydro-2H-pyrido[1,2-a]pyrazine oxalate is unique due to its fused ring system and the presence of nitrogen atoms, which confer distinct electronic properties and reactivity.
Propriétés
Formule moléculaire |
C10H18N2O4 |
|---|---|
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine;oxalic acid |
InChI |
InChI=1S/C8H16N2.C2H2O4/c1-2-5-10-6-4-9-7-8(10)3-1;3-1(4)2(5)6/h8-9H,1-7H2;(H,3,4)(H,5,6) |
Clé InChI |
IZLXUBUCSXDDSG-UHFFFAOYSA-N |
SMILES canonique |
C1CCN2CCNCC2C1.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium;2-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B13399875.png)
![2-[[9-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylsulfanylpurin-6-yl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B13399881.png)
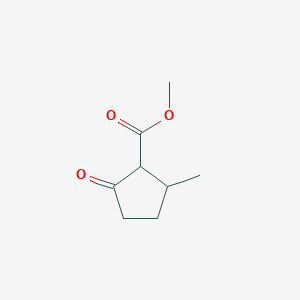
![cyclooct-2-en-1-yl N-[2-[[5-(2,2-dimethylpropyl)-7,7-dimethyl-6-oxooctyl]amino]-2-oxoethoxy]carbamate;cyclooct-2-en-1-yl N-[5-(2,2-dimethylpropyl)-7,7-dimethyl-6-oxooctyl]carbamate;cyclooct-2-en-1-yl [2-(2,2-dimethylpropyl)-4,4-dimethyl-3-oxopentyl]sulfanylformate](/img/structure/B13399902.png)


![2,3,4,5,6-pentafluorophenyl (2R)-6-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoate](/img/structure/B13399913.png)

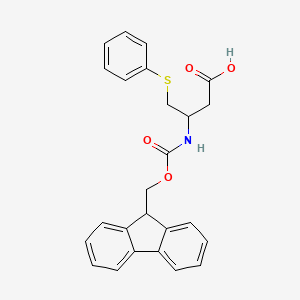
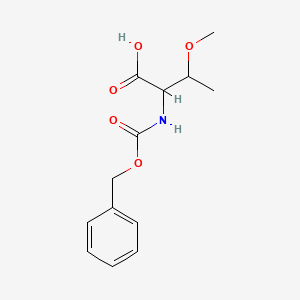
![(17-Acetyl-11-acetyloxy-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl) 3-methylbutanoate](/img/structure/B13399933.png)
